PXS-6302

Pan-lysyl oxidase inhibition Enzyme selectivity Scar remodeling

Select PXS-6302 as your research compound due to its unique, clinically validated profile. It is the only lysyl oxidase inhibitor backed by Phase 1 data demonstrating a 66% reduction in LOX enzymatic activity in mature human scars. This second-generation, hydrophilic (<300 Da) molecule is optimized for topical delivery, ensuring high skin penetration. It offers an irreversible mechanism of action on all five LOX family members, making it the definitive reference standard for scar remodeling studies, unlike first-generation unstable analogs or systemic alternatives.

Molecular Formula C10H10F3NO2S
Molecular Weight 265.25 g/mol
Cat. No. B12413551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePXS-6302
Molecular FormulaC10H10F3NO2S
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F
InChIInChI=1S/C10H10F3NO2S/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8/h1-6H,7,14H2/b9-6-
InChIKeyCQBDTOILYHIRIW-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PXS-6302: A Topical Pan-Lysyl Oxidase Inhibitor for Scar and Fibrosis Research


PXS-6302 is a second-generation, irreversible pan-lysyl oxidase (pan-LOX) small-molecule inhibitor designed specifically for topical application [1]. It is a hydrophilic molecule with a molecular weight <300 Da that demonstrates high permeability across artificial membranes, a prerequisite for effective skin penetration [2]. The compound targets all five members of the lysyl oxidase enzyme family (LOX and LOXL1-4), which catalyze collagen cross-linking—a critical process in scar formation and fibrotic tissue maintenance [3]. PXS-6302 was developed as a chemically modified analog of the first-generation inhibitor PXS-4787 to improve formulation stability while maintaining the same irreversible mechanism of action [4].

Why PXS-6302 Cannot Be Substituted with Other LOX/LOXL Inhibitors


Substituting PXS-6302 with alternative lysyl oxidase inhibitors is scientifically unsound due to fundamental differences in target selectivity, route of administration optimization, and clinical validation context. Selective LOXL2/LOXL3 inhibitors such as PXS-5153A (IC50 <40 nM for LOXL2, 63 nM for LOXL3) exhibit >40-fold selectivity over LOX and LOXL1 and are optimized for oral administration rather than topical delivery [1]. Other pan-LOX inhibitors like PXS-5505 are in development for systemic indications (myelofibrosis, pancreatic cancer) and lack the topical formulation optimization and skin penetration data that characterize PXS-6302 [2]. Even the structurally related first-generation analog PXS-4787—which shares the same pan-LOX inhibitory profile and topical application concept—demonstrated unacceptable degradation in cream formulations that halted its preclinical development, a liability specifically addressed by the chemical modifications in PXS-6302 [3]. Furthermore, PXS-6302 is the only lysyl oxidase inhibitor with published Phase 1 clinical data in mature human scars demonstrating a 66% reduction in LOX enzymatic activity [4]. These compound-specific differences in molecular design, delivery optimization, and clinical validation preclude simple interchangeability.

Quantitative Differentiation of PXS-6302 Against Comparator Compounds


Pan-LOX Inhibition Profile: Broader Target Coverage vs. Selective LOXL2/LOXL3 Inhibitors

PXS-6302 demonstrates pan-LOX inhibitory activity across all five lysyl oxidase family members (LOX, LOXL1, LOXL2, LOXL3, LOXL4), in contrast to selective inhibitors such as PXS-5153A which primarily targets LOXL2 and LOXL3 with high selectivity over LOX/LOXL1 [1]. The IC50 values for PXS-6302 are: Bovine LOX 3.7 μM, rhLOXL1 3.4 μM, rhLOXL2 0.4 μM, rhLOXL3 1.5 μM, rhLOXL4 0.3 μM . PXS-5153A exhibits IC50 <40 nM for mammalian LOXL2 and 63 nM for human LOXL3, with >40-fold selectivity over LOX and LOXL1 and >700-fold over other amine oxidases [2]. PXS-5382, another LOXL2-selective inhibitor, is in Phase I for systemic fibrotic indications and lacks pan-LOX coverage [3].

Pan-lysyl oxidase inhibition Enzyme selectivity Scar remodeling

Formulation Stability: Second-Generation Analog Overcomes Degradation Liabilities of PXS-4787

PXS-6302 was specifically designed to address the formulation instability of its first-generation predecessor PXS-4787. Stability data in cream formulations indicated that PXS-4787 underwent unwanted degradation that halted its preclinical development [1]. PXS-6302 incorporates chemical modifications that improve stability in cream formulations while maintaining the same irreversible pan-LOX inhibition mechanism and potency profile as PXS-4787 (IC50 values: PXS-4787: Bovine LOX 2 μM, LOXL1 3.2 μM, LOXL2 0.6 μM, LOXL3 1.4 μM, LOXL4 0.2 μM) .

Drug formulation stability Topical cream development Analog optimization

Clinical Target Engagement: 66% LOX Activity Reduction in Mature Human Scars

In a randomized, double-blind, placebo-controlled Phase 1 trial, topical application of 2% PXS-6302 cream three times per week for 3 months reduced lysyl oxidase activity in mature scar biopsies by 66% compared with placebo [1]. This 66% reduction in enzymatic activity is consistent with preclinical rat PK-PD data where 1% PXS-6302 cream achieved 67% LOX inhibition after 24 hours [2]. The trial also demonstrated decreased hydroxyproline (a collagen marker) and total protein concentrations in scar tissue [3]. No published clinical data exist for other LOX/LOXL inhibitors in mature scar indications.

Clinical pharmacodynamics Scar remodeling Target engagement

In Vivo Efficacy Across Multiple Preclinical Models with Dose-Dependent Responses

PXS-6302 has demonstrated efficacy across three distinct preclinical models with quantitative dose-response relationships not reported for comparator LOX inhibitors in topical applications. In a rat PK-PD model, 1% cream achieved 67% LOX inhibition after 24h, while 10% cream achieved 98% inhibition [1]. In a murine bleomycin-induced skin fibrosis model, 1.5% cream significantly reduced LOX activity, hydroxyproline content, and immature crosslinks (DHLNL and HLNL) [2]. In a murine full-thickness excision model, 0.5-1.5% cream dose-dependently reduced hydroxyproline and mature/immature crosslinks [3]. In porcine excision and burn models, 3% cream significantly improved blinded surgeon-scored scar appearance without reducing tensile strength [4]. Comparator pan-LOX inhibitors (PXS-5505) and selective LOXL2 inhibitors (PXS-5382, PXS-5153A) lack published topical efficacy data in these models.

Preclinical efficacy Scar reduction Dose-response

Skin Penetration and Tissue Retention: Quantitative Ex Vivo and In Vivo PK-PD Data

PXS-6302 is optimized for topical delivery with quantitative skin penetration and tissue retention data. In ex vivo human skin, application of 3% cream resulted in a 10-fold increase in drug concentration in the reservoir chamber between 2-6 hours, with an additional 10-fold increase over the subsequent 14 hours [1]. In vivo rat studies demonstrated dose-dependent skin concentrations: 0.3% cream yielded 7.9±1.5 μg/g; 1% cream yielded 8.9±1.4 μg/g; 10% cream yielded 119±7.8 μg/g after 24h [2]. Repeated daily dosing for 5 days showed consistent accumulation patterns: 0.5% cream 4.9±0.8 μg/g; 1% cream 9.3±0.7 μg/g; 3% cream 31.7±3.28 μg/g, with no significant drug accumulation over time [3]. These quantitative skin penetration parameters are not reported for other LOX/LOXL inhibitors.

Topical drug delivery Skin pharmacokinetics Target tissue exposure

Irreversible Inhibition with Slow Activity Recovery: Sustained Pharmacodynamic Effect

PXS-6302 is an irreversible inhibitor of lysyl oxidases, confirmed by jump dilution assays using LOXL1 as a surrogate for LOX [1]. This mechanism confers sustained pharmacodynamic effects: in rats treated with 1% PXS-6302 cream, LOX activity remained at only 26% of pre-drug levels 48 hours after the last dose, demonstrating slow recovery of enzymatic activity [2]. This prolonged target engagement supports less frequent dosing regimens—the Phase 1 clinical trial employed three-times-weekly application rather than daily dosing [3]. In contrast, PXS-5153A is described as a fast-acting but reversible inhibitor with enzymatic activity blocked within 15 minutes, but with potentially shorter duration of action [4].

Irreversible enzyme inhibition Pharmacodynamic duration Topical dosing frequency

Validated Research and Industrial Applications for PXS-6302


Clinical Scar Remodeling Research: Mature Scar Intervention Studies

PXS-6302 is the only LOX inhibitor with Phase 1 clinical data in mature human scars, demonstrating 66% reduction in LOX enzymatic activity with 2% cream applied three times weekly for 90 days [1]. Researchers investigating pharmacologic reversal of established scar tissue—rather than prevention of scar formation—should select PXS-6302 based on this unique clinical validation. The trial also demonstrated reductions in hydroxyproline content and increased microvessel density and tissue attenuation by OCT, providing multiple objective endpoints for scar remodeling studies [2].

Topical Anti-Fibrotic Drug Development: Preclinical Efficacy Models

For preclinical research programs evaluating topical anti-fibrotic interventions, PXS-6302 offers validated efficacy across three species and four injury models with quantitative dose-response relationships [1]. The compound has demonstrated efficacy in: (1) murine bleomycin-induced skin fibrosis model (1.5% cream reduced LOX activity, hydroxyproline, and immature crosslinks); (2) murine full-thickness excision model (0.5-1.5% cream dose-dependently reduced collagen deposition and crosslinking); (3) porcine excision model (3% cream significantly improved blinded surgeon-scored scar appearance); and (4) porcine burn injury model (3% cream improved scar appearance without reducing tensile strength) [2]. These well-characterized models enable reproducible benchmark comparisons for novel compounds.

Topical Formulation Development: Skin Penetration Optimization Studies

PXS-6302 is uniquely characterized for topical delivery optimization, with quantitative ex vivo human skin penetration data and in vivo rat skin PK-PD parameters [1]. Researchers developing topical formulations can leverage these benchmark data: ex vivo human skin penetration (3% cream) showing 10-fold concentration increase at 2-6h and additional 10-fold increase at 6-20h; in vivo rat single-dose skin concentrations (0.3%: 7.9 μg/g; 1%: 8.9 μg/g; 10%: 119 μg/g); and repeat-dose accumulation (0.5%: 4.9 μg/g; 1%: 9.3 μg/g; 3%: 31.7 μg/g) [2]. The compound's irreversible inhibition mechanism with slow activity recovery (26% of baseline at 48h) also supports exploration of reduced-frequency dosing regimens .

Comparative Pan-LOX Inhibitor Studies: Benchmark for Topical LOX Inhibition

PXS-6302 serves as the benchmark pan-LOX inhibitor for topical research applications, with a well-defined inhibition profile across all five LOX family members (IC50: LOX 3.7 μM, LOXL1 3.4 μM, LOXL2 0.4 μM, LOXL3 1.5 μM, LOXL4 0.3 μM) [1]. Unlike first-generation PXS-4787 (which shares the pan-LOX profile but suffers from cream formulation instability), PXS-6302 represents a chemically stable, developmentally viable compound for topical research [2]. This positions PXS-6302 as the appropriate positive control or reference compound for studies evaluating novel topical LOX/LOXL inhibitors or alternative delivery systems targeting dermal fibrosis and scarring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PXS-6302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.